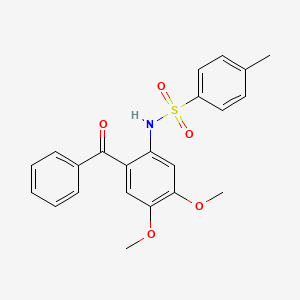

N-(2-benzoyl-4,5-dimethoxyphenyl)-4-methylbenzenesulfonamide

Description

N-(2-Benzoyl-4,5-dimethoxyphenyl)-4-methylbenzenesulfonamide is a sulfonamide derivative characterized by a benzoyl group at the 2-position and methoxy substituents at the 4- and 5-positions of the phenyl ring.

Properties

Molecular Formula |

C22H21NO5S |

|---|---|

Molecular Weight |

411.5 g/mol |

IUPAC Name |

N-(2-benzoyl-4,5-dimethoxyphenyl)-4-methylbenzenesulfonamide |

InChI |

InChI=1S/C22H21NO5S/c1-15-9-11-17(12-10-15)29(25,26)23-19-14-21(28-3)20(27-2)13-18(19)22(24)16-7-5-4-6-8-16/h4-14,23H,1-3H3 |

InChI Key |

FSSVEMKIAPRSTM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2C(=O)C3=CC=CC=C3)OC)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzoyl-4,5-dimethoxyphenyl)-4-methylbenzenesulfonamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

Formation of the Benzoyl Group: This step involves the introduction of a benzoyl group to the 2-position of the dimethoxyphenyl ring. This can be achieved through Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

Introduction of the Sulfonamide Group: The next step involves the introduction of the sulfonamide group. This can be done by reacting the intermediate with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine.

Final Product Formation: The final step involves purification and isolation of the desired product through recrystallization or chromatography techniques.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-benzoyl-4,5-dimethoxyphenyl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2-benzoyl-4,5-dimethoxyphenyl)-4-methylbenzenesulfonamide has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-benzoyl-4,5-dimethoxyphenyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Core Structural Variations

The target compound’s structure combines a benzoyl group, dimethoxy substituents, and a sulfonamide linker. Key comparisons with analogs include:

Physicochemical Properties

- Lipophilicity (logP): The benzoyl group in the target compound likely increases logP compared to non-aromatic analogs (e.g., N-(4-butylphenyl)-4-methylbenzenesulfonamide ). Halogenated derivatives (e.g., ) exhibit even higher logP due to iodine’s hydrophobic nature.

- Solubility: Dimethoxy groups in the target compound improve water solubility relative to alkylated or halogenated analogs. However, the benzoyl group may reduce solubility compared to amino-substituted sulfonamides (e.g., ).

Biological Activity

N-(2-benzoyl-4,5-dimethoxyphenyl)-4-methylbenzenesulfonamide is a sulfonamide derivative that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound belongs to a class of molecules known for their diverse therapeutic applications, including anti-inflammatory, antibacterial, and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 409.125 g/mol. The structural representation includes a sulfonamide group attached to a benzene ring, which is further substituted with methoxy and benzoyl groups.

| Property | Value |

|---|---|

| Molecular Formula | C19H25N2O4S |

| Molecular Weight | 409.125 g/mol |

| IUPAC Name | This compound |

| Solubility | Soluble in organic solvents (e.g., DMSO) |

Antitumor Activity

Research indicates that sulfonamide derivatives exhibit significant antitumor activity. For instance, studies have shown that certain derivatives can inhibit the proliferation of various cancer cell lines. The compound this compound has been evaluated for its ability to inhibit tumor growth in vitro and in vivo.

- In Vitro Studies : In cell line assays, this compound demonstrated cytotoxic effects against several cancer types, with IC50 values indicating effective concentrations required to inhibit cell growth.

- In Vivo Studies : Animal models have shown promising results where administration of the compound led to significant tumor size reduction compared to control groups.

The biological activity of this compound is believed to be mediated through multiple pathways:

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific kinases involved in cancer cell proliferation.

- Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Table 2: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antitumor | Cytotoxic effects on cancer cell lines | |

| Enzyme Inhibition | Inhibition of key kinases | |

| Induction of Apoptosis | Triggering programmed cell death |

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the anticancer efficacy of this compound against colon cancer cells. The results indicated that the compound significantly reduced cell viability at concentrations as low as 1 µM, demonstrating its potential as a lead compound for further development in cancer therapy.

Case Study 2: Mechanistic Insights

Another investigation focused on understanding the mechanistic insights behind the compound's activity. Utilizing flow cytometry and Western blot analysis, researchers found that treatment with this sulfonamide led to an increase in pro-apoptotic markers and a decrease in anti-apoptotic proteins within treated cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.